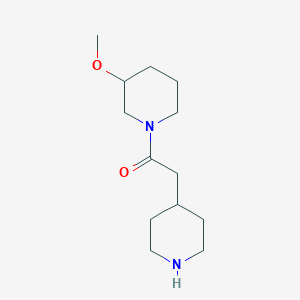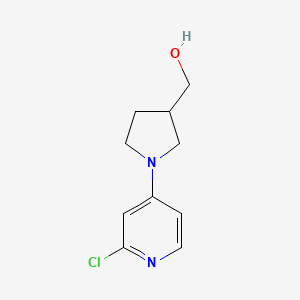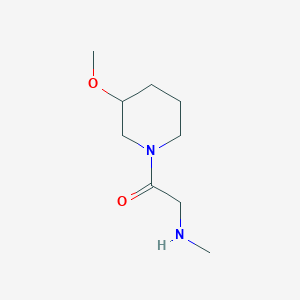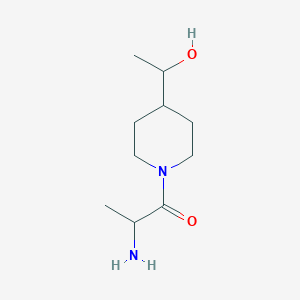amine CAS No. 1564565-81-6](/img/structure/B1474655.png)
[(2,4-Dichlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The exact molecular structure of “(2,4-Dichlorophenyl)methylamine” is not specified in the available resources .
Chemical Reactions Analysis
The chemical reactions that “(2,4-Dichlorophenyl)methylamine” undergoes would depend on its specific structure and the conditions under which it is stored or used. The exact chemical reactions of this compound are not specified in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and chemical stability. The exact physical and chemical properties of “(2,4-Dichlorophenyl)methylamine” are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Aquatic Environment and Toxicology
Chlorophenols like 2,4-dichlorophenol, structurally related to (2,4-Dichlorophenyl)methylamine, are known for their moderate toxicity to mammalian and aquatic life. The toxicity to fish, in particular, can be substantial upon long-term exposure. These compounds' persistence in the environment varies, with a low persistence observed in the presence of biodegrading microflora, but potentially moderate to high depending on specific environmental conditions. They also exhibit a strong organoleptic effect, influencing the taste and smell of water even at low concentrations (Krijgsheld & Gen, 1986).
Wastewater Treatment in the Pesticide Industry
Wastewater from pesticide production, containing toxic pollutants like 2,4-dichlorophenoxy acetic acid and related compounds, requires effective treatment to prevent environmental contamination. The most effective treatment for high-strength wastewaters rich in recalcitrant compounds includes a combination of biological processes and granular activated carbon, which can remove a variety of compounds by 80-90% and produce high-quality effluent. However, it's crucial to evaluate these processes experimentally to assert their design, efficiencies, and costs (Goodwin et al., 2018).
Herbicide Behavior and Biodegradation in Agriculture
2,4-D, a herbicide structurally similar to (2,4-Dichlorophenyl)methylamine, is extensively used in agriculture. However, the indiscriminate use of such pesticides can harm the environment. Studies emphasize the importance of microorganisms in degrading herbicides and their metabolites like 2,4-dichlorophenol, highlighting the role of bioremediation in preventing pollution and protecting public health (Magnoli et al., 2020).
Wirkmechanismus
Target of Action
It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that (2,4-Dichlorophenyl)methylamine may interact with a variety of cellular targets.
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cell proliferation .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been found to exhibit a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action of (2,4-Dichlorophenyl)methylamine can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGQWEJBOSPNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















